Dimethyl (Boc-amino)malonate

Catalog No.
S1898648
CAS No.
61172-70-1
M.F
C10H17NO6
M. Wt
247.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl (Boc-amino)malonate

CAS Number

61172-70-1

Product Name

Dimethyl (Boc-amino)malonate

IUPAC Name

dimethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioate

Molecular Formula

C10H17NO6

Molecular Weight

247.24 g/mol

InChI

InChI=1S/C10H17NO6/c1-10(2,3)17-9(14)11-6(7(12)15-4)8(13)16-5/h6H,1-5H3,(H,11,14)

InChI Key

UIQVFHUDWIETEY-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)OC)C(=O)OC

Enzyme-Catalyzed Synthesis of Malonate Polyesters

Specific Scientific Field: This application falls under the field of Green Chemistry and Polymer Science .

Summary of the Application: Dimethyl (Boc-amino)malonate is used in the enzyme-catalyzed synthesis of linear polyesters . This process is part of a broader effort to create more sustainable polymers as an alternative to non-degradable plastics .

Methods of Application or Experimental Procedures: The synthesis of these polyesters is carried out using dimethyl malonate as the diester in solventless conditions . The biocatalyst used is immobilized Candida antarctica lipase B . The polymers are synthesized with a different aliphatic diol component (C 4, C 6 or C 8) .

Results or Outcomes: The synthesized polymers were found to be effective metal chelators in biphasic, green solvent systems . The potential of enzymes for catalyzing this reaction was compared with the unsuccessful antimony- and titanium-catalyzed synthesis .

Dual Protection of Amino Functions

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Summary of the Application: Dimethyl (Boc-amino)malonate is used in the dual protection of amino functions . This process involves the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Methods of Application or Experimental Procedures: The process involves the conversion of an amino function to tert-butyl carbamate, creating a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes: The Boc-derivative nicely complemented the corresponding benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

1,3-Dipolar Cycloadditions

Specific Scientific Field: This application falls under the field of Organic Synthesis .

Summary of the Application: The azomethine ylide derived from the condensation of diethyl aminomalonate with paraformaldehyde undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Methods of Application or Experimental Procedures: The process involves the condensation of diethyl aminomalonate with paraformaldehyde to form an azomethine ylide . This ylide then undergoes 1,3-dipolar cycloadditions with acrylate and propiolate derivatives .

Results or Outcomes: Contrary to a previous report, these reactions yield mixtures of regioisomers generally favoring the 2,2,3-trisubstituted product .

Dimethyl (Boc-amino)malonate is a chemical compound with the molecular formula C₁₀H₁₇NO₆ and a molecular weight of approximately 247.25 g/mol. It features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino group, making it a valuable intermediate in organic synthesis, particularly in the production of amino acids and other nitrogen-containing compounds. The compound is characterized by its malonate structure, which includes two ester groups that contribute to its reactivity and utility in various

  • Ester Hydrolysis: The ester groups can undergo hydrolysis under acidic or basic conditions, leading to the formation of malonic acid derivatives.
  • Amine Reactions: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
  • Alkylation: The malonate moiety can participate in alkylation reactions, enabling the introduction of different alkyl groups to synthesize diverse compounds.
  • Condensation Reactions: Dimethyl (Boc-amino)malonate can react with various aldehydes or ketones to form β-amino acid derivatives through Michael addition or similar pathways .

While specific biological activities of Dimethyl (Boc-amino)malonate are not extensively documented, compounds containing similar structures often exhibit significant biological properties. For instance, derivatives of malonic acid have been studied for their potential anti-inflammatory and analgesic effects. The presence of the amino group suggests potential interactions with biological systems, possibly influencing enzyme activity or serving as precursors for biologically active molecules .

Several methods exist for synthesizing Dimethyl (Boc-amino)malonate:

  • Boc Protection: Starting from aminomalonic acid or its derivatives, the amino group is protected using Boc anhydride.
  • Esterification: Malonic acid is reacted with methanol in the presence of a catalyst to form dimethyl malonate, which is then combined with the Boc-protected amine.
  • Direct Synthesis: A one-pot reaction involving malonic acid, Boc anhydride, and methanol can yield Dimethyl (Boc-amino)malonate directly .

Dimethyl (Boc-amino)malonate finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of amino acids and other nitrogen-containing compounds.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic applications due to their structural similarity to biologically active molecules.
  • Chemical Research: Utilized in proteomics and other biochemical studies due to its ability to modify proteins and peptides .

Several compounds share structural similarities with Dimethyl (Boc-amino)malonate. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
Diethyl (Boc-amino)malonateSimilar Boc protection but with ethyl estersHigher lipophilicity due to ethyl groups
Dimethyl aminomalonateLacks Boc protection; direct amino groupMore reactive due to unprotected amine
Diethyl malonateNo amino group; purely ester-basedCommonly used in esterification reactions
Methyl 3-phenyl-5-hydantoincarboxylateDerived from aminomalonic acidExhibits specific biological activity

Dimethyl (Boc-amino)malonate's unique combination of a protected amino group and malonate structure allows it to serve as a versatile intermediate in organic synthesis, distinguishing it from other similar compounds .

XLogP3

1

Sequence

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Wikipedia

Dimethyl (Boc-amino)malonate

Dates

Modify: 2023-08-16

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